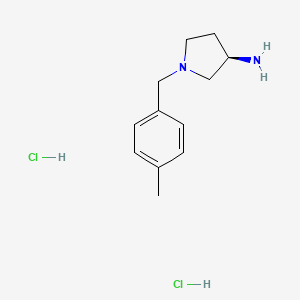

(R)-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride

Description

(R)-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride is a chiral pyrrolidine derivative functionalized with a 4-methylbenzyl group at the 1-position and an amine at the 3-position. As a dihydrochloride salt, it exhibits enhanced solubility in polar solvents, making it a valuable building block in medicinal chemistry and drug discovery. This compound is cataloged under product code PK0-06541 by Kishida Chemical Co., Ltd., with applications in synthesizing targeted therapeutics, particularly in neurotransmitter and cannabinoid receptor modulation .

Properties

IUPAC Name |

(3R)-1-[(4-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-10-2-4-11(5-3-10)8-14-7-6-12(13)9-14;;/h2-5,12H,6-9,13H2,1H3;2*1H/t12-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIWZUYGZBWQCM-CURYUGHLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2CC[C@H](C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of ®-pyrrolidin-3-amine.

Benzylation: The ®-pyrrolidin-3-amine is then reacted with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form ®-1-(4-Methylbenzyl)pyrrolidin-3-amine.

Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrrolidines.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

(R)-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it valuable in the creation of pharmaceuticals and specialty chemicals.

Synthetic Routes

The synthesis typically involves:

- Benzylation : Reaction of (R)-pyrrolidin-3-amine with 4-methylbenzyl chloride.

- Salt Formation : Conversion to the dihydrochloride salt using hydrochloric acid.

Biological Research

Pharmacological Potential

Research indicates that this compound may interact with neurotransmitter systems, suggesting its utility in studying neurological disorders. Its potential effects on receptor activity are under investigation, particularly regarding enzyme inhibition and receptor binding .

Case Studies

- Neurotransmitter Interactions : Studies have demonstrated that the compound may modulate receptor activity, which is essential for developing treatments for conditions such as depression and anxiety.

- Antiproliferative Activity : Research has explored its effects on cancer cell lines, establishing structure–activity relationships that highlight its potential as an anticancer agent .

Medicinal Applications

Drug Development

The compound is being investigated as a building block for new pharmaceuticals targeting neurological and psychiatric disorders. Its ability to bind to specific receptors makes it a candidate for further development into therapeutic agents .

Mechanism of Action

The mechanism involves interaction with molecular targets, modulating their activity and leading to various biological effects. Understanding these pathways is crucial for optimizing its pharmacological profile.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals and materials due to its reactivity and versatility.

Data Tables

Mechanism of Action

The mechanism of action of ®-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of this compound differ primarily in substituents on the benzyl ring, stereochemistry, and additional functional groups. These variations influence physicochemical properties, receptor affinity, and biological activity. Below is a detailed analysis:

Substituted Benzyl Derivatives

Table 1: Key Structural and Physicochemical Comparisons

Non-Benzyl Derivatives

Stereochemical and Electronic Effects

- R vs. S Configuration : The (S)-isomer of the 4-chlorobenzyl analog () shows distinct receptor binding compared to the (R)-configured target compound, highlighting the role of chirality in biological activity .

- Substituent Electronics: Electron-donating groups (e.g., 4-methyl) enhance stability and receptor affinity, as seen in cannabinoid receptor antagonists like SR 144528, which exhibits subnanomolar CB2 affinity due to optimized substituent placement . In contrast, electron-withdrawing groups (e.g., nitro, bromo) may reduce binding or metabolic stability.

Biological Activity

(R)-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a pyrrolidine ring substituted with a 4-methylbenzyl group, which is crucial for its biological activity. The molecular formula and CAS number for this compound are CHN·2HCl, indicating the presence of two hydrochloride ions that enhance solubility and stability in biological systems.

The biological activity of this compound primarily stems from its interaction with various neurotransmitter systems. This compound is believed to modulate receptor activity, particularly with monoamine transporters, which are critical in regulating neurotransmitter levels in the brain.

Key Mechanisms Include:

- Receptor Binding : The compound may interact with dopamine and serotonin receptors, influencing mood and cognitive functions.

- Enzyme Inhibition : It has potential as an inhibitor of specific enzymes involved in neurotransmitter metabolism, thereby prolonging their action in synaptic clefts.

Neuroactivity

Research indicates that this compound exhibits notable neuroactivity, potentially enhancing dopaminergic and serotonergic signaling pathways. This suggests its utility in treating neurological disorders such as depression or anxiety.

Comparative Analysis

A comparison of this compound with related compounds reveals differences in biological activity based on structural modifications:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-1-(4-Methylbenzyl)pyrrolidin-3-amine | Methyl substitution on benzene ring | Enhanced neuroactivity |

| 1-(4-Fluorobenzyl)pyrrolidin-3-amine | Fluorine substitution | Altered pharmacokinetics |

| 2-(4-Bromobenzyl)pyrrolidin-3-amine | Bromine substitution | Increased lipophilicity |

These variations highlight the importance of structural specificity in determining pharmacological properties.

Case Studies

- Neuropharmacological Studies : Research has demonstrated that pyrrolidine derivatives can exhibit stimulant effects similar to those of cocaine and amphetamines. For instance, studies involving microdialysis in animal models have shown that these compounds can significantly increase dopamine levels in the nucleus accumbens, suggesting potential for abuse similar to other stimulants .

- Antimicrobial Testing : In vitro tests on related pyrrolidine derivatives have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on this compound remains sparse, the general trend indicates that structural modifications can enhance antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.